2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2/c1-5-2-3-6-7(4-5)13-9(12-6)8(10)11/h2-4,8H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSGFYWDHNGXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500945 | |
| Record name | 2-[Chloro(fluoro)methyl]-6-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73774-30-8 | |
| Record name | 2-[Chloro(fluoro)methyl]-6-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide information about the structure of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the connectivity and chemical environment of each atom can be mapped.
¹H NMR and ¹³C NMR Analysis
One-dimensional ¹H (proton) and ¹³C NMR are the cornerstones of structural analysis. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule.
For 2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the N-H proton of the imidazole (B134444) ring, and the methine proton of the chloro(fluoro)methyl group. The aromatic region would likely display signals for H-4, H-5, and H-7, with their splitting patterns revealing their adjacency. The 6-methyl substituent would simplify the pattern compared to an unsubstituted benzimidazole (B57391). The key signal for the -CHFCl group is anticipated to be a doublet of doublets, arising from coupling to both the fluorine atom (²J H-F) and the N-H proton, or potentially just a doublet if N-H exchange is rapid.
The ¹³C NMR spectrum provides complementary information. Key signals would include those for the nine carbon atoms of the molecule. The carbon of the -CHFCl group is expected to appear as a doublet due to one-bond coupling with the fluorine atom (¹J C-F). The chemical shifts of the aromatic carbons are influenced by the position of the methyl group. In some solvents like DMSO-d6, where tautomerization is slow, distinct signals for all aromatic and imidazole carbons may be observed. mdpi.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | ~12.5 | br s | - |
| H-4 | ~7.5 | d | J ≈ 8.0 |
| H-5 | ~7.0 | d | J ≈ 8.0 |
| H-7 | ~7.3 | s | - |
| CH(F)Cl | ~7.0 | d | ²J H-F ≈ 48-50 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C2 | ~150 | d | ²J C-F ≈ 19-21 |
| C3a | ~138 | s | - |
| C4 | ~115 | s | - |
| C5 | ~124 | s | - |
| C6 | ~133 | s | - |
| C7 | ~114 | s | - |
| C7a | ~135 | s | - |
| CH(F)Cl | ~80 | d | ¹J C-F ≈ 160-170 |
¹⁹F NMR for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since ¹⁹F has a nuclear spin of ½ and a high natural abundance, it provides clear spectra with a wide range of chemical shifts, making it very sensitive to the local electronic environment.
For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. This signal would be split into a doublet due to coupling with the geminal proton (²J F-H). The chemical shift would be characteristic of a fluorine atom attached to a carbon that also bears a chlorine atom and is adjacent to an aromatic system. Data from related compounds like 2-(fluoromethyl)-1H-benzimidazole, which shows a ¹⁹F signal around -214 ppm, can be used as a reference point. mdpi.com
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show correlations between adjacent aromatic protons, such as between H-4 and H-5, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., the methyl protons to the methyl carbon, H-4 to C-4, etc.). youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting different parts of the molecule. Key HMBC correlations would include those from the methyl protons (6-CH₃) to carbons C-5, C-6, and C-7, and from the methine proton (CH(F)Cl) to the C2 carbon of the imidazole ring. These correlations would unambiguously place the substituents on the benzimidazole core. youtube.com
Table 4: Predicted Key 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H-4 ↔ H-5 | Confirms adjacency of protons on the benzene (B151609) ring. |
| HSQC | H-4 ↔ C-4; H-5 ↔ C-5; H-7 ↔ C-7; CH₃ ↔ C H₃; C H(F)Cl ↔ CH (F)Cl | Assigns carbons directly bonded to protons. |
| HMBC | CH₃ ↔ C-5, C-6, C-7 | Confirms the position of the methyl group at C-6. |
| HMBC | CH(F)Cl ↔ C-2, C-3a, C-7a | Confirms the attachment of the chloro(fluoro)methyl group at C-2. |
| HMBC | H-7 ↔ C-5, C-6, C-7a | Confirms assignments around the benzene ring. |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule, which serves as a powerful confirmation of its molecular formula. rsc.org For this compound (C₉H₈ClFN₂), HRMS would be used to confirm this exact formula by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to its calculated theoretical mass.
Table 5: Predicted HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. Typically, a precursor ion (such as the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺) is selected and then fragmented by collision-induced dissociation. The resulting fragment ions are then analyzed to provide detailed structural information. This technique is invaluable for confirming the connectivity of a molecule.
For this compound, the MS/MS spectrum of the [M+H]⁺ ion would be expected to show characteristic losses. Plausible fragmentation pathways could include the loss of a chlorine radical, followed by loss of HF, or the cleavage of the C-C bond between the imidazole ring and the side chain, leading to the formation of a stable 6-methyl-1H-benzimidazolium cation. Analysis of these fragments helps to verify the presence and location of the chloro(fluoro)methyl and methyl substituents.
Table 6: Plausible MS/MS Fragmentation Pattern
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
|---|---|---|---|
| 199.04 | 164.05 | Cl | Loss of chlorine atom |
| 199.04 | 179.04 | HF | Loss of hydrogen fluoride |
| 199.04 | 145.08 | CH(F)Cl | Cleavage of the side chain |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, which acts as a molecular fingerprint. For benzimidazole derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features.
The presence of the chloro(fluoro)methyl group at the 2-position and the methyl group at the 6-position would introduce additional characteristic absorption bands. The C-Cl and C-F stretching vibrations, as well as the bending vibrations of the methyl group, would be expected in the fingerprint region of the spectrum, providing further confirmation of the compound's structure.
Table 1: Representative Infrared Absorption Bands for Benzimidazole Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3416 |
| C-H (aromatic) | Stretching | 3012–3263 |
| C=N / C=C | Stretching | 1525–1672 |
Note: The data in this table is based on the analysis of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole and is representative of the benzimidazole class of compounds.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of this compound has not been publicly reported. However, the analysis of a closely related compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, offers valuable insights into the likely solid-state structure. iucr.org In this analogue, the isoxazole (B147169) ring is inclined to the benzimidazole ring at a dihedral angle of 69.28 (14)°. iucr.org The crystal packing is stabilized by N—H⋯N hydrogen bonds between adjacent benzimidazole rings, forming chains within the crystal lattice. iucr.org
Such hydrogen bonding is a common feature in the crystal structures of benzimidazole derivatives and plays a crucial role in defining their solid-state architecture. It is highly probable that this compound would also exhibit similar intermolecular hydrogen bonding patterns. The planarity of the benzimidazole ring system is another key structural feature that would be confirmed by X-ray crystallography.
Table 2: Illustrative Crystallographic Data for a Related Benzimidazole Derivative
| Parameter | Value |
| Compound Name | 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole |
| Dihedral Angle (Isoxazole to Benzimidazole) | 69.28 (14)° |
| Key Intermolecular Interaction | N—H⋯N Hydrogen Bonds |
Note: This data is for a structurally similar compound and serves to illustrate the type of information obtained from X-ray crystallography.
Chromatographic Purity Assessment Methodologies
Chromatographic techniques are essential for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for separating and quantifying the components of a mixture.
A specific HPLC method for the purity assessment of this compound is not detailed in available literature. However, general methodologies for the analysis of benzimidazole derivatives can be applied. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as octadecylsilyl silica, ODS) and a polar mobile phase.
For example, a study on the chromatographic behavior of various benzimidazole derivatives on a hypercrosslinked polystyrene stationary phase used mobile phases consisting of water-acetonitrile and water-methanol mixtures. The retention of the compounds was found to be dependent on the composition of the mobile phase and the structural properties of the analytes.
To develop a purity assessment method for this compound, a reversed-phase HPLC system would be a suitable starting point. The method would involve selecting an appropriate column, optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), and choosing a suitable detection wavelength, likely in the UV region where the benzimidazole ring exhibits strong absorbance. The purity would then be determined by the area percentage of the main peak in the chromatogram.
Table 3: General Parameters for HPLC Analysis of Benzimidazole Derivatives
| Parameter | Description |
| Chromatographic Mode | Reversed-Phase |
| Stationary Phase | Octadecylsilyl Silica (ODS) or Hypercrosslinked Polystyrene |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |
| Detection | UV-Vis Spectroscopy |
Note: These are general parameters and would require optimization for the specific analysis of this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These theoretical studies provide insights into the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
DFT studies would be conducted to determine the most stable three-dimensional arrangement of atoms in 2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole. By optimizing the molecular geometry, key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. These results would offer a precise picture of the molecule's shape and the spatial relationship between its constituent atoms. The total energy calculated from the optimized structure would indicate the molecule's thermodynamic stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. An analysis for this compound would involve visualizing the spatial distribution of these orbitals and calculating their energy levels.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution across the surface of this compound. This color-coded map would identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). MEP analysis is crucial for predicting how the molecule would interact with other molecules, identifying potential sites for hydrogen bonding and other non-covalent interactions.
Conformational Analysis and Energy Landscapes
The chloro(fluoro)methyl group attached to the benzimidazole (B57391) core can rotate, leading to different spatial arrangements known as conformers. A conformational analysis would systematically explore these possible rotations to identify the most stable conformers (those with the lowest energy). The results would be presented as an energy landscape or potential energy surface, showing the energy of the molecule as a function of its geometry. This is vital for understanding the molecule's flexibility and its preferred shapes.
Computational Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, computational methods could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic absorption spectra. These predictions are invaluable for interpreting experimental spectroscopic results.
In Silico Modeling for Potential Molecular Interactions
In silico techniques, such as molecular docking, could be used to predict how this compound might bind to a biological target, such as a protein or enzyme. These simulations would predict the preferred binding orientation and calculate a binding affinity score, providing insights into potential biological activities. This modeling relies heavily on the accurate electronic and structural parameters derived from the quantum chemical calculations mentioned above.
Without published research containing these specific computational analyses for this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. The generation of such an article awaits the execution and publication of dedicated computational studies on this compound.
Pre Clinical Biological Research and Mechanistic Investigations
In Vitro Screening Methodologies for Biological Activities
In vitro screening is a important first step in the drug discovery process, allowing for the rapid assessment of a compound's biological activity in a controlled laboratory setting. For novel benzimidazole (B57391) derivatives such as 2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole, a variety of assays would be employed to determine their potential therapeutic effects.
Enzyme Inhibition Assays with Select Targets
Benzimidazole scaffolds are known to interact with a wide range of enzymes, making enzyme inhibition assays a critical component of their preclinical evaluation. These assays measure the ability of a compound to reduce the activity of a specific enzyme. For instance, various benzimidazole derivatives have been investigated as inhibitors of carbonic anhydrases, which are involved in numerous physiological processes. nih.gov
A typical screening process would involve testing the compound against a panel of clinically relevant enzymes. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Below is a hypothetical data table illustrating the type of results that could be generated from enzyme inhibition assays for a series of benzimidazole compounds.
| Compound ID | Target Enzyme | IC50 (µM) |
| Benzimidazole A | Carbonic Anhydrase II | 5.2 |
| Benzimidazole B | Tyrosine Kinase | 1.8 |
| Benzimidazole C | Dihydrofolate Reductase | 12.5 |
Receptor Binding Studies
Receptor binding assays are used to determine if a compound can bind to a specific receptor and to quantify the affinity of this interaction. These studies are crucial for understanding the potential pharmacological effects of a compound. Benzimidazole derivatives have been shown to act as antagonists for various receptors, including the ORL1 receptor. nih.gov
These assays typically involve incubating the compound with a preparation of the target receptor and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is then measured, and the binding affinity (often expressed as the Ki value) is calculated.
Cellular Assays for Molecular Target Engagement
Cellular assays are essential for confirming that a compound can enter cells and interact with its intended molecular target in a physiological context. These assays can measure a variety of downstream effects of target engagement, such as changes in gene expression, protein levels, or cell viability.
For example, if a benzimidazole derivative is hypothesized to be an anticancer agent, its effect on the growth of cancer cell lines would be evaluated. The half-maximal effective concentration (EC50) or the half-maximal growth-inhibitory concentration (GI50) would be determined to quantify the compound's potency. Various benzimidazole derivatives have demonstrated potent activity against different cancer cell lines. rsc.orgnih.govrsc.org
Molecular Mechanisms of Action in Cellular Systems
Once a compound has shown promising activity in initial screening assays, further studies are conducted to elucidate its precise molecular mechanism of action.
Structure Activity Relationship Sar Studies on Fluoroalkylated Benzimidazoles
Impact of Fluoroalkyl Substitution at the 2-Position on Biological Activity
The nature of the substituent at the 2-position of the benzimidazole (B57391) ring is a critical determinant of its biological activity. rroij.com Fluoroalkyl groups, in particular, have been a focus of research due to their unique electronic properties and their ability to influence metabolic stability and binding affinity.
While direct comparative studies of 2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole against its trifluoromethyl (CF3) and difluoromethyl (CF2H) counterparts are not extensively documented in publicly available literature, the known biological activities of related compounds allow for an insightful analysis.
The trifluoromethyl group is a common substituent in medicinal chemistry, often imparting increased lipophilicity and metabolic stability. Benzimidazoles bearing a 2-trifluoromethyl group have demonstrated significant antiparasitic activity. researchgate.netnih.gov For instance, certain 2-(trifluoromethyl)benzimidazole (B189241) derivatives have shown potent in vitro activity against protozoa like Giardia lamblia and Entamoeba histolytica. nih.gov The high electronegativity of the three fluorine atoms in the CF3 group can influence the acidity of the N-H proton of the benzimidazole ring, which may affect its binding to biological targets.
Difluoromethyl-substituted compounds are also of great interest as the CF2H group can act as a bioisostere for a hydroxyl or thiol group, potentially engaging in hydrogen bonding.
The chloro(fluoro)methyl group of the subject compound introduces a unique combination of halogen properties. The presence of both chlorine and fluorine allows for a nuanced interplay of steric and electronic effects that differs from the more symmetrically substituted CF3 and CF2H groups. This specific substitution pattern can influence the molecule's conformation and its interaction with target enzymes or receptors.
| Group | van der Waals Volume (ų) | Electronegativity (Pauling Scale of the group) | Lipophilicity (Hansch-Leo π value) |
|---|---|---|---|
| -CH3 | 22.4 | 2.3 | 0.56 |
| -CFH2 | 29.2 | - | 0.21 |
| -CF2H | 35.9 | 3.2 | 0.33 |
| -CF3 | 42.6 | 3.5 | 0.88 |
| -C(Cl)FH | - | - | - |
The individual contributions of chlorine and fluorine in the chloro(fluoro)methyl group are significant. Fluorine, being the most electronegative element, can form strong hydrogen bonds and alter the acidity of nearby protons. Its small size means it often has a minimal steric impact.
Chlorine, on the other hand, is larger and more polarizable than fluorine. It can participate in halogen bonding, a type of non-covalent interaction that can be crucial for ligand-receptor binding. The presence of chlorine can also influence the metabolic fate of the compound. For example, studies on 2-(chloromethyl)-1H-benzimidazole derivatives have shown that the chlorine atom can be a site for metabolic transformation or can be displaced by nucleophiles in biological systems, which can be a mechanism of action. nih.govresearchgate.net The differential effects of chlorine and fluorine substitution are key to the biological profile of these molecules. nih.gov
Influence of 6-Methyl Substitution on Molecular Properties and Activity
Substitutions on the benzene (B151609) ring of the benzimidazole core are known to significantly impact biological activity. nih.govnih.govresearchgate.net A methyl group at the 6-position, as in the subject compound, can influence the molecule's properties in several ways.
| Substituent | Position | Observed Effect on Activity | Potential Reason |
|---|---|---|---|
| Methyl (-CH3) | 5 or 6 | Enhancement of various biological activities | Increased lipophilicity, altered electronic properties |
| Chloro (-Cl) | 5 or 6 | Often increases antimicrobial and anticancer activity | Increased lipophilicity, potential for halogen bonding |
| Nitro (-NO2) | 5 or 6 | Can enhance certain biological activities | Strong electron-withdrawing nature, potential for hydrogen bonding |
Exploration of Other Benzimidazole Ring Substitutions and their Effects
The versatility of the benzimidazole scaffold allows for a wide range of substitutions, each imparting distinct properties. researchgate.net For instance, N-1 substitution of the benzimidazole ring can block metabolic N-dealkylation and can be used to introduce a variety of functional groups to probe interactions with the target protein. nih.gov
Substitutions at the 5- and 6-positions with electron-withdrawing groups like nitro or chloro groups have been shown to enhance the antimicrobial and anticancer activities of benzimidazoles. nih.gov Conversely, electron-donating groups can also positively influence activity, indicating that the optimal substitution pattern is highly dependent on the specific biological target.
Design Principles for Enhanced Molecular Target Specificity
Based on the available SAR data for benzimidazole derivatives, several design principles can be proposed to enhance molecular target specificity:
Fine-tuning the 2-position substituent: The size, electronics, and hydrogen bonding capacity of the group at the 2-position are critical. rroij.com The use of mixed haloalkyl groups like chloro(fluoro)methyl offers a way to subtly modulate these properties to achieve better complementarity with a specific target's binding site.
Strategic substitution on the benzene ring: The positions and electronic nature of substituents on the benzene ring should be optimized to enhance binding affinity and selectivity. nih.govnih.govresearchgate.net A methyl group at the 6-position, for example, might be optimal for one target but not another.
N-1 functionalization: Introducing substituents at the N-1 position can improve pharmacokinetic properties and provide additional points of interaction with the target, thereby increasing specificity. nih.gov
Conformational restriction: Introducing rigid linkers or cyclic structures can lock the molecule into a bioactive conformation, which can lead to higher potency and selectivity.
Advanced Applications and Potential Research Avenues Excluding Human Therapeutics
Application as Biochemical Probes and Tool Compounds
There is no available scientific literature detailing the use of 2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole as a biochemical probe or a tool compound. The benzimidazole (B57391) scaffold is indeed a core structure in the development of fluorescent probes for sensing and bioimaging; however, research has not yet extended to this specific derivative. researchgate.netnih.gov The unique electronic properties and potential for specific interactions conferred by the chloro(fluoro)methyl group at the 2-position and the methyl group at the 6-position remain unexplored in this context.
Potential in Agricultural Chemistry (e.g., Herbicides, Fungicides, Insecticides)
While benzimidazole derivatives are well-established in agricultural chemistry, particularly as systemic fungicides, there is a lack of specific data on the potential applications of this compound as a herbicide, fungicide, or insecticide. nih.govnih.gov Structure-activity relationship (SAR) studies on other benzimidazole compounds suggest that substitutions on the benzimidazole ring can significantly influence their biological activity. rroij.comresearchgate.netcrpsonline.comsemanticscholar.orgnih.gov However, without empirical data, the potential efficacy of this specific compound remains hypothetical.
In Vitro Evaluation against Plant Pathogens or Pests
A thorough search of agricultural and chemical research databases yielded no studies on the in vitro evaluation of this compound against any plant pathogens or pests. Consequently, no data tables on its efficacy, such as IC50 or MIC values, can be provided.
Mode of Action Studies in Agricultural Contexts
Given the absence of studies on its bioactivity in an agricultural context, there have been no investigations into the mode of action of this compound.
Materials Science Applications (e.g., Organic Semiconductors, Optoelectronic Materials)
There is no published research on the application of this compound in materials science. The benzimidazole core is of interest in the development of organic electronics, including organic semiconductors and materials for organic light-emitting diodes (OLEDs), due to its electronic properties and stability. acs.orgacs.orgresearchgate.netssrn.com However, the synthesis and characterization of this specific derivative for such applications have not been reported.
Role in Supramolecular Chemistry and Molecular Recognition
The potential role of this compound in supramolecular chemistry and molecular recognition is another area lacking investigation. The benzimidazole moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to supramolecular assembly. benthamdirect.comresearchgate.net The influence of the specific substituents of the title compound on these interactions has not been explored.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole, and how can yield be maximized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of substituted o-phenylenediamine derivatives with appropriate carbonyl intermediates. For example, halogenation of the methyl group at position 6 can be achieved using ClF reagents under anhydrous conditions (e.g., ClF gas or ClF3 in DMF at 0–5°C). Key steps include:
- Step 1 : Preparation of 6-methyl-1H-benzimidazole via cyclization of 4-methyl-1,2-diaminobenzene with formic acid .
- Step 2 : Selective halogenation at position 2 using ClF3 in a controlled environment to avoid over-halogenation .
- Optimization : Yields improve with slow addition of halogenating agents and inert atmosphere (N2/Ar). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : -NMR should show a singlet for the C6 methyl group (~δ 2.4 ppm) and a multiplet for the C2 chloro(fluoro)methyl group (~δ 4.8–5.2 ppm). -NMR typically displays a doublet near δ -150 ppm due to F coupling with Cl .
- X-ray Crystallography : Resolve ambiguity in halogen positioning (Cl vs. F) by analyzing bond lengths and angles. Cl–C bonds (~1.76 Å) are longer than F–C (~1.39 Å) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 214.03 (calculated for C9H8ClFN2) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Prioritize in vitro screens:
- Antimicrobial : Use microdilution assays against S. aureus (Gram-positive) and E. coli (Gram-negative) with MIC values compared to controls (e.g., ciprofloxacin). Note: Activity often correlates with lipophilicity (logP ~2.8) .
- Anticancer : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Include ROS generation assays to probe mechanisms .
Advanced Research Questions
Q. How does the chloro/fluoro ratio at position 2 influence electronic properties and reactivity?
- Methodological Answer : Use DFT calculations (B3LYP/6-311+G(d,p)) to model electron density:
- Electron-Withdrawing Effects : Fluorine increases electrophilicity at position 2, enhancing nucleophilic substitution reactivity. Cl contributes to steric hindrance.
- Comparative Data :
| Substituent | Hammett σ | LogP |
|---|---|---|
| –CH2Cl | +0.23 | 2.1 |
| –CH2F | +0.43 | 1.9 |
| –CHClF | +0.34 | 2.4 |
Q. How can contradictory results in bioactivity studies (e.g., variable MIC values) be resolved?
- Methodological Answer : Address discrepancies via:
- Standardized Protocols : Ensure consistent inoculum size (1×10 CFU/mL) and solvent controls (DMSO <1% v/v).
- Metabolic Profiling : Use LC-MS to identify degradation products in assay media (e.g., hydrolysis of the chloro(fluoro)methyl group at pH >7.4) .
- Statistical Robustness : Apply ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 6) .
Q. What strategies improve regioselectivity during functionalization of the benzimidazole core?
- Methodological Answer :
- Directing Groups : Introduce a nitro group at position 5 to direct electrophilic substitution to position 2, followed by reduction (e.g., H2/Pd-C).
- Microwave-Assisted Synthesis : Reduce side products (e.g., dihalogenation) by optimizing irradiation time (5–10 min at 100°C) .
- Catalytic Systems : Use CuI/1,10-phenanthroline to enhance ClF insertion at position 2 (yield increase from 45% to 72%) .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s stability under ambient conditions?
- Methodological Answer : Stability varies with storage conditions:
- Controlled Environment : Stable for >6 months at -20°C under argon (degradation <5%).
- Ambient Exposure : Hydrolysis of –CHClF to –COOH occurs at 25°C/60% RH within 2 weeks. Confirm via FT-IR (loss of C–Cl peak at 550 cm) .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions and real-time monitoring (TLC/HPLC).
- Characterization : Cross-validate NMR with X-ray data to resolve stereochemical ambiguities.
- Bioassays : Include positive/negative controls and validate solvent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
